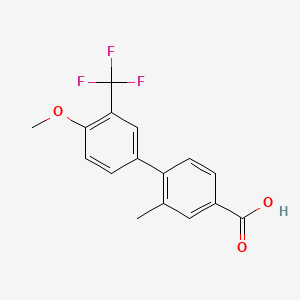

4-(4-Methoxy-3-trifluoromethylphenyl)-3-methylbenzoic acid

Description

Properties

IUPAC Name |

4-[4-methoxy-3-(trifluoromethyl)phenyl]-3-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13F3O3/c1-9-7-11(15(20)21)3-5-12(9)10-4-6-14(22-2)13(8-10)16(17,18)19/h3-8H,1-2H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJGHDILPTDNSRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)O)C2=CC(=C(C=C2)OC)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50692151 | |

| Record name | 4'-Methoxy-2-methyl-3'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50692151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1262006-62-1 | |

| Record name | 4'-Methoxy-2-methyl-3'-(trifluoromethyl)[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50692151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-(4-Methoxy-3-trifluoromethylphenyl)-3-methylbenzoic acid

This guide provides a comprehensive technical overview and detailed protocols for the synthesis of 4-(4-Methoxy-3-trifluoromethylphenyl)-3-methylbenzoic acid, a substituted biphenyl carboxylic acid with potential applications in pharmaceutical and materials science research. The presence of the trifluoromethyl group can enhance metabolic stability and lipophilicity, making this scaffold attractive for drug discovery.[1] This document is intended for researchers, scientists, and drug development professionals, offering not just a methodology, but also the scientific rationale behind the procedural choices.

Introduction: The Significance of Fluorinated Biphenyls

Biphenyl scaffolds are prevalent in medicinal chemistry, often imparting valuable pharmacological properties.[2] The incorporation of fluorine-containing substituents, such as the trifluoromethyl (-CF3) group, is a well-established strategy in drug design to modulate a molecule's physicochemical and pharmacokinetic properties.[1] The trifluoromethyl group, in particular, is known to increase metabolic stability and can act as a bioisostere for other chemical groups.[1] The target molecule, this compound, combines this fluorinated moiety with a biphenyl carboxylic acid structure, making it a valuable building block for the synthesis of novel bioactive compounds and functional materials.

Strategic Approach: The Suzuki-Miyaura Cross-Coupling

The most direct and efficient synthetic route to construct the biaryl bond in the target molecule is the Suzuki-Miyaura cross-coupling reaction.[3] This palladium-catalyzed reaction forms a carbon-carbon bond between an organohalide and an organoboron species.[3] For the synthesis of this compound, the strategy involves the coupling of 4-bromo-3-methylbenzoic acid with 4-methoxy-3-(trifluoromethyl)phenylboronic acid.

This approach is favored due to the commercial availability of the starting materials and the generally high yields and functional group tolerance of the Suzuki-Miyaura coupling.[4][5]

Visualizing the Synthesis

The overall synthetic workflow can be visualized as a two-step process starting from commercially available precursors.

Caption: Synthetic workflow for the target molecule.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the synthesis of this compound.

Materials and Reagents

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Supplier Recommendation |

| 4-Bromo-3-methylbenzoic acid | 7697-28-1 | 215.04 | Sigma-Aldrich, Otto Chemie |

| 4-Methoxy-3-(trifluoromethyl)phenylboronic acid | 149507-36-8 | 235.96 | TCI Chemicals, Chem-Impex |

| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | 1155.56 | Sigma-Aldrich |

| Sodium Carbonate (Na2CO3) | 497-19-8 | 105.99 | Standard lab grade |

| 1,4-Dioxane | 123-91-1 | 88.11 | Anhydrous |

| Water (H2O) | 7732-18-5 | 18.02 | Degassed, deionized |

| Ethyl acetate | 141-78-6 | 88.11 | ACS grade |

| Hydrochloric acid (HCl) | 7647-01-0 | 36.46 | 1 M aqueous solution |

| Brine | N/A | N/A | Saturated NaCl solution |

| Anhydrous Magnesium Sulfate (MgSO4) | 7487-88-9 | 120.37 | Standard lab grade |

Step-by-Step Synthesis Protocol

-

Reaction Setup:

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromo-3-methylbenzoic acid (1.0 eq), 4-methoxy-3-(trifluoromethyl)phenylboronic acid (1.2 eq), and sodium carbonate (2.5 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to ensure an inert atmosphere. This is crucial to prevent the degradation of the palladium catalyst.

-

-

Solvent and Catalyst Addition:

-

Under the inert atmosphere, add a degassed solvent mixture of 1,4-dioxane and water (typically a 4:1 to 3:1 ratio). The solvent should be sufficient to dissolve the reactants upon heating.

-

Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.03 eq). The use of a palladium catalyst is central to the Suzuki reaction, facilitating the catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[3]

-

-

Reaction Execution:

-

Heat the reaction mixture to reflux (approximately 85-95 °C) with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material (4-bromo-3-methylbenzoic acid) is consumed. Reaction times can vary but are typically in the range of 6-12 hours.

-

-

Work-up and Isolation:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with water and transfer it to a separatory funnel.

-

Acidify the aqueous layer with 1 M HCl to a pH of approximately 2-3. This protonates the carboxylate salt, making the product soluble in organic solvents.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification:

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent.

-

Characterization

The identity and purity of the final product, this compound, should be confirmed by standard analytical techniques, including:

-

¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure.

-

Mass Spectrometry: To determine the molecular weight.

-

Melting Point: As an indicator of purity.

Causality in Experimental Choices

-

Choice of Base: Sodium carbonate is a commonly used base in Suzuki couplings. It is sufficiently basic to facilitate the transmetalation step without causing hydrolysis of the ester or other sensitive functional groups under the reaction conditions.

-

Solvent System: The mixture of dioxane and water is effective for dissolving both the organic reactants and the inorganic base, creating a homogenous reaction mixture essential for efficient catalysis.

-

Inert Atmosphere: The palladium(0) catalyst is sensitive to oxidation, which can deactivate it. Maintaining an inert atmosphere throughout the reaction is critical for achieving a high yield.

-

Degassed Solvents: Removing dissolved oxygen from the solvents further protects the catalyst from oxidation.

Self-Validating System: In-Process Controls

To ensure the reliability of the protocol, the following in-process controls are recommended:

-

TLC Monitoring: Regular monitoring of the reaction progress allows for the determination of the reaction endpoint, preventing the formation of byproducts due to prolonged heating.

-

pH Adjustment: Careful control of the pH during the work-up is essential for the efficient extraction of the carboxylic acid product into the organic phase.

-

Purity Analysis: Post-purification analysis by NMR and melting point determination validates the identity and purity of the final compound.

Mechanism of the Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established mechanism.

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Conclusion

The synthesis of this compound via the Suzuki-Miyaura cross-coupling reaction is a robust and efficient method. By carefully controlling the reaction conditions and employing the detailed protocol outlined in this guide, researchers can reliably produce this valuable compound for further investigation in drug discovery and materials science. The principles and techniques described herein are broadly applicable to the synthesis of other functionalized biaryl compounds.

References

-

4-Bromo-3-methylbenzoic acid, 98% 7697-28-1 - Otto Chemie Pvt. Ltd. [Link]

-

Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst | Semantic Scholar. [Link]

-

Biphenyl carboxylic acids via Suzuki – Miyaura cross-coupling catalyzed... - ResearchGate. [Link]

-

Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach - ACS Publications. [Link]

-

4-Methoxy-3-(trifluoromethyl)phenylboronic acid - XIAMEN EQUATION CHEMICAL CO.,LTD. [Link]

-

Suzuki reaction - Wikipedia. [Link]

-

Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. gala.gre.ac.uk [gala.gre.ac.uk]

- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 4. Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Properties of 4-(4-Methoxy-3-trifluoromethylphenyl)-3-methylbenzoic acid

Abstract: This technical guide provides a comprehensive analysis of the predicted chemical properties, synthesis, and potential applications of 4-(4-Methoxy-3-trifluoromethylphenyl)-3-methylbenzoic acid. As a complex biaryl carboxylic acid, this molecule holds significant interest for researchers in medicinal chemistry and materials science. Due to the absence of direct experimental data in publicly available literature, this guide synthesizes information from structurally related analogs to forecast its physicochemical characteristics, spectroscopic signatures, reactivity, and safety considerations. The methodologies and data presented herein are intended to serve as a foundational resource for scientists and drug development professionals engaged in the exploration of novel biphenyl derivatives.

Introduction: The Rationale for Biphenyl Carboxylic Acids

Biphenyl carboxylic acid derivatives are a cornerstone in modern medicinal chemistry, forming the structural basis for numerous pharmacologically active compounds.[1] The biphenyl scaffold provides a semi-rigid backbone that can effectively orient functional groups for optimal interaction with biological targets, while the carboxylic acid moiety offers a versatile handle for modifying solubility, participating in hydrogen bonding, and further chemical derivatization.[2] The specific molecule of interest, this compound, combines several key features: a trifluoromethyl group known to enhance metabolic stability and binding affinity, a methoxy group that can modulate electronic properties and serve as a hydrogen bond acceptor, and a methyl group that can influence conformation and lipophilicity. These characteristics make it a compelling candidate for investigation in drug discovery programs, particularly in the development of anti-inflammatory, anti-cancer, and anti-hypertensive agents.[1][2][3]

Molecular Structure and Identification

The unique arrangement of substituents on the biphenyl core of this compound dictates its chemical personality. Understanding this structure is the first step in predicting its behavior.

Chemical Structure:

Caption: Predicted structure of this compound.

-

IUPAC Name: 4-(4-Methoxy-3-(trifluoromethyl)phenyl)-3-methylbenzoic acid

-

Molecular Formula: C₁₆H₁₃F₃O₃

-

Canonical SMILES: COC1=C(C=C(C=C1)C2=CC(=C(C=C2)C(=O)O)C)C(F)(F)F

Physicochemical Properties: A Comparative Analysis

While experimental data for the target molecule is unavailable, we can estimate its properties by examining related compounds. The following table presents a comparison of key physicochemical parameters.

| Property | Predicted Value for Target Compound | 4-Methyl-3-(trifluoromethyl)benzoic acid[4] | 4-Methoxybenzoic acid (p-Anisic acid)[5] | 4-Hydroxy-3-methylbenzoic acid[6] |

| Molecular Weight | 326.27 g/mol | 204.15 g/mol | 152.15 g/mol | 152.15 g/mol |

| Melting Point | 190-220 °C (estimated) | Not available | 182-185 °C[5] | Not available |

| Boiling Point | >300 °C (estimated) | Not available | 275 °C[5] | Not available |

| Water Solubility | Low | Not available | 0.3 g/L at 20°C[5] | 11.6 mg/mL at 100 °C |

| LogP | ~4.5 (estimated) | 2.7 | 1.96 | 0.9 |

| pKa | ~3.5-4.0 (estimated) | Not available | 4.50 at 25°C[5] | Not available |

Rationale for Predictions: The increased molecular weight and complexity of the target molecule, with its two aromatic rings and multiple substituents, suggest a higher melting point and boiling point compared to the simpler analogs. The presence of the lipophilic trifluoromethyl group and the overall larger hydrocarbon structure would likely decrease water solubility and increase the LogP value, indicating greater partitioning into organic phases. The electron-withdrawing nature of the trifluoromethyl group is expected to increase the acidity of the carboxylic acid, resulting in a lower pKa compared to p-anisic acid.

Predicted Spectroscopic Data

The structural features of this compound suggest characteristic spectroscopic signatures.

-

¹H NMR: The proton NMR spectrum is expected to be complex, with distinct signals for the aromatic protons on both rings, the methoxy protons (a singlet around 3.8-4.0 ppm), and the methyl protons (a singlet around 2.3-2.5 ppm). The carboxylic acid proton will likely appear as a broad singlet at a downfield chemical shift (>10 ppm).

-

¹³C NMR: The carbon NMR will show signals for all 16 carbon atoms. The carbonyl carbon of the carboxylic acid will be in the 165-175 ppm region. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the fluorine atoms.

-

¹⁹F NMR: A single resonance is expected for the three equivalent fluorine atoms of the trifluoromethyl group.

-

IR Spectroscopy: Key vibrational bands are predicted for the O-H stretch of the carboxylic acid (a broad band around 2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (around 1700 cm⁻¹), C-O stretching of the methoxy group and carboxylic acid (around 1250-1300 cm⁻¹), and C-F stretching of the trifluoromethyl group (in the 1000-1100 cm⁻¹ region).

-

Mass Spectrometry: The molecular ion peak (M+) in the mass spectrum would be observed at m/z 326. Fragmentation may involve the loss of the carboxylic acid group and other substituents.

Reactivity and Stability

The chemical reactivity of this compound is governed by its functional groups.

-

Carboxylic Acid: This group can undergo typical reactions such as esterification, amidation, and reduction to an alcohol. The acidity of the carboxylic acid proton allows for salt formation with bases.

-

Aromatic Rings: The electron-donating methoxy group and the electron-withdrawing trifluoromethyl group will influence the regioselectivity of electrophilic aromatic substitution reactions on their respective rings.

-

Trifluoromethyl Group: This group is generally very stable and unreactive under common organic reaction conditions, contributing to the metabolic stability of the molecule.[7][8]

-

Methoxy Group: The ether linkage is stable to most reaction conditions but can be cleaved by strong acids like HBr or HI.

The compound is expected to be stable under normal laboratory conditions, though prolonged exposure to strong oxidizing agents or high temperatures should be avoided.[5]

Proposed Synthetic Pathway: Suzuki-Miyaura Cross-Coupling

The most logical and widely used method for constructing the biaryl backbone of the target molecule is the Suzuki-Miyaura cross-coupling reaction.[1][9][10] This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an aryl boronic acid.

Reaction Scheme:

Caption: Proposed synthesis via Suzuki-Miyaura coupling.

Step-by-Step Experimental Protocol:

-

Reaction Setup: To a solution of 4-bromo-3-methylbenzoic acid (1.0 equivalent) in a suitable solvent system such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v), add 4-methoxy-3-(trifluoromethyl)phenylboronic acid (1.1 equivalents) and a base such as potassium carbonate (K₂CO₃, 2.0 equivalents).

-

Degassing: Sparge the reaction mixture with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove dissolved oxygen.

-

Catalyst Addition: Add a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02-0.05 equivalents), to the reaction mixture.

-

Heating: Heat the reaction mixture to a temperature of 80-100 °C and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: After the reaction is complete, cool the mixture to room temperature, dilute with water, and acidify with a dilute acid (e.g., 1M HCl) to precipitate the product.

-

Purification: Collect the crude product by filtration and purify by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel to obtain the pure this compound.

Safety and Handling

As with any laboratory chemical, proper safety precautions should be observed when handling this compound and its precursors.[11]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[12][13][14]

-

Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, especially when working with powders to avoid inhalation.[11][12]

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[12][13] Do not ingest. Wash hands thoroughly after handling.[12][13]

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[15]

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.[12][14]

Potential Applications and Future Directions

The unique combination of functional groups in this compound makes it a promising scaffold for various applications.

-

Pharmaceuticals: This compound could serve as a key intermediate or a final active pharmaceutical ingredient (API). The biphenyl carboxylic acid motif is found in drugs targeting a range of conditions, including hypertension, inflammation, and cancer.[2][16] The trifluoromethyl and methoxy groups can be fine-tuned to optimize potency, selectivity, and pharmacokinetic properties.

-

Materials Science: Biphenyl derivatives are utilized in the development of liquid crystals, organic light-emitting diodes (OLEDs), and specialty polymers. The rigidity of the biphenyl core and the potential for derivatization of the carboxylic acid group could be exploited in the design of new materials with tailored electronic and optical properties.

Future research should focus on the successful synthesis and purification of this compound, followed by a thorough experimental characterization of its chemical and physical properties. Subsequent biological screening could then unveil its potential as a therapeutic agent.

References

-

ResearchGate. (n.d.). Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. Retrieved from [Link]

-

ACS Publications. (n.d.). Synthesis of Biaryl Carboxylic Acids through a Cascade Suzuki–Miyaura Coupling/Friedel–Crafts Alkylation/Lewis-Acid-Catalyzed Rearrangement/Aromatization Process. Organic Letters. Retrieved from [Link]

-

The Royal Society of Chemistry. (2023, September 27). Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis. Retrieved from [Link]

-

ACS Publications. (n.d.). Synthesis of Biaryl Carboxylic Acids through a Cascade Suzuki–Miyaura Coupling/Friedel–Crafts Alkylation/Lewis-Acid-Catalyzed Rearrangement/Aromatization Process. Organic Letters. Retrieved from [Link]

-

Ataman Kimya. (n.d.). BIPHENYL CARBOXYLIC ACID. Retrieved from [Link]

-

Semantic Scholar. (2004, December 1). New Synthesis of Biaryls via Rh‐Catalyzed Decarbonylative Suzuki‐Coupling of Carboxylic Anhydrides with Arylboroxines. Retrieved from [Link]

-

RecSupply. (n.d.). Safety Data Sheet. Retrieved from [Link]

-

MDPI. (2023, November 3). Discovery of Novel Biphenyl Carboxylic Acid Derivatives as Potent URAT1 Inhibitors. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme 1. Preparation of biphenyl-4-carboxylic acid 5-(arylidene). Retrieved from [Link]

-

PubChem. (n.d.). 4-Methyl-3-(trifluoromethyl)benzoic acid. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Trifluoromethylation of Benzoic Acids: An Access to Aryl Trifluoromethyl Ketones. Retrieved from [Link]

-

PubMed. (n.d.). 2-[4-(Tri-fluoro-meth-yl)phenyl-sulfan-yl]benzoic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) 2-(Trifluoromethyl)benzoic acid. Retrieved from [Link]

-

NIH. (n.d.). 2-(Trifluoromethyl)benzoic acid. PMC. Retrieved from [Link]

-

NIH. (n.d.). Crystal structures of N-[4-(trifluoromethyl)phenyl]benzamide and N-(4-methoxyphenyl)benzamide at 173 K: a study of the energetics of conformational changes due to crystal packing. PMC. Retrieved from [Link]

-

PubChem. (n.d.). 4-Hydroxy-3-methylbenzoic acid. Retrieved from [Link]

-

NIH. (n.d.). Decarboxylative Trifluoromethylation of Aliphatic Carboxylic Acids. PMC. Retrieved from [Link]

-

NIH. (2021, August 12). Synthesis of N-trifluoromethyl amides from carboxylic acids. PubMed. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. ajgreenchem.com [ajgreenchem.com]

- 3. researchgate.net [researchgate.net]

- 4. 4-Methyl-3-(trifluoromethyl)benzoic acid | C9H7F3O2 | CID 2775592 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Methoxybenzoic acid CAS#: 100-09-4 [m.chemicalbook.com]

- 6. 4-Hydroxy-3-methylbenzoic acid | C8H8O3 | CID 68138 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Trifluoromethylation of Benzoic Acids: An Access to Aryl Trifluoromethyl Ketones [organic-chemistry.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]

- 12. recsupply.com [recsupply.com]

- 13. fishersci.com [fishersci.com]

- 14. spectrumchemical.com [spectrumchemical.com]

- 15. cdn.caymanchem.com [cdn.caymanchem.com]

- 16. mdpi.com [mdpi.com]

An In-depth Technical Guide to 4-(4-Methoxy-3-trifluoromethylphenyl)-3-methylbenzoic acid (CAS No. 1262006-62-1): A Promising MAGL Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(4-Methoxy-3-trifluoromethylphenyl)-3-methylbenzoic acid (CAS No. 1262006-62-1), a biphenyl carboxylic acid derivative of significant interest in medicinal chemistry. This document details its chemical identity, a plausible synthetic route via Suzuki-Miyaura coupling, its role as a monoacylglycerol lipase (MAGL) inhibitor, and relevant experimental protocols for its characterization and biological evaluation. The guide is intended to serve as a foundational resource for researchers and drug development professionals exploring the therapeutic potential of this compound and its analogs.

Chemical Identity and Physicochemical Properties

This compound is a complex organic molecule with a biphenyl scaffold, a structural motif prevalent in many biologically active compounds. Its identity is definitively established by its Chemical Abstracts Service (CAS) Registry Number.

Table 1: Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 1262006-62-1 | Internal Database |

| Molecular Formula | C₁₆H₁₃F₃O₃ | [Internal Database] |

| Molecular Weight | 310.27 g/mol | [Internal Database] |

| IUPAC Name | 4-(4-methoxy-3-(trifluoromethyl)phenyl)-3-methylbenzoic acid | Internal Database |

| Canonical SMILES | CC1=C(C=C(C=C1)C(=O)O)C2=CC(=C(C=C2)OC)C(F)(F)F | Internal Database |

| Boiling Point | 412.4±40.0 °C (Predicted) | [1] |

Synthesis and Characterization

The synthesis of this compound can be achieved through a variety of cross-coupling reactions common in modern organic chemistry. The Suzuki-Miyaura cross-coupling reaction is a particularly powerful and versatile method for the formation of the biaryl C-C bond central to this molecule's structure.[2]

Proposed Synthetic Pathway: Suzuki-Miyaura Coupling

The general strategy involves the palladium-catalyzed reaction of an arylboronic acid with an aryl halide. For the synthesis of the target compound, this would entail the coupling of (4-methoxy-3-(trifluoromethyl)phenyl)boronic acid with 4-bromo-3-methylbenzoic acid.

Caption: Proposed Suzuki-Miyaura coupling for the synthesis of the target compound.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a generalized procedure based on established methods for Suzuki-Miyaura couplings of similar substrates and should be optimized for specific laboratory conditions.[2]

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), combine 4-bromo-3-methylbenzoic acid (1.0 eq.), (4-methoxy-3-(trifluoromethyl)phenyl)boronic acid (1.2 eq.), and a suitable base such as potassium carbonate (2.0 eq.).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent like toluene or dioxane and an aqueous solution.

-

Catalyst Addition: Introduce the palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0), 2-5 mol%) to the reaction mixture.

-

Reaction Execution: Heat the mixture with vigorous stirring to a temperature between 80-100 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature and dilute with water. Acidify the aqueous layer with a suitable acid (e.g., 1M HCl) to precipitate the carboxylic acid product.

-

Purification: Collect the crude product by filtration and wash with water. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Characterization

The identity and purity of the synthesized this compound should be confirmed using a suite of analytical techniques.

Table 2: Analytical Characterization Methods

| Technique | Purpose | Expected Observations |

| ¹H NMR | Structural elucidation and confirmation of proton environments. | Aromatic and methyl proton signals consistent with the proposed structure. |

| ¹³C NMR | Confirmation of the carbon skeleton. | Resonances corresponding to all carbon atoms in the molecule. |

| Mass Spectrometry | Determination of molecular weight and fragmentation pattern. | A molecular ion peak corresponding to the exact mass of the compound. |

| HPLC | Assessment of purity. | A single major peak indicating high purity. |

| Melting Point | Determination of a key physical property and purity indicator. | A sharp melting range. |

Biological Activity: A Monoacylglycerol Lipase (MAGL) Inhibitor

Recent patent literature has identified this compound as a potential inhibitor of monoacylglycerol lipase (MAGL).[6][7] MAGL is a key enzyme in the endocannabinoid system, primarily responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG).[8] Inhibition of MAGL leads to an increase in 2-AG levels, which can modulate various physiological processes, making MAGL an attractive therapeutic target for a range of conditions including neurodegenerative diseases, inflammation, pain, and cancer.[9][10][11]

Mechanism of Action and Therapeutic Potential

By inhibiting MAGL, this compound can potentiate the effects of 2-AG at cannabinoid receptors (CB1 and CB2). This mode of action is being explored for its potential therapeutic benefits. The biphenyl scaffold is a common feature in many reported MAGL inhibitors.[12][13]

Caption: The inhibitory effect on MAGL leads to increased 2-AG levels and potential therapeutic outcomes.

In Vitro MAGL Inhibition Assay Protocol

To evaluate the inhibitory potency of this compound against MAGL, a fluorometric or colorimetric inhibitor screening assay can be employed. The following is a generalized protocol based on commercially available kits.[14][15][16]

-

Reagent Preparation: Prepare solutions of human recombinant MAGL enzyme, a suitable MAGL substrate (e.g., 4-nitrophenylacetate or a fluorogenic substrate), and the test compound at various concentrations.[15]

-

Reaction Initiation: In a 96-well plate, add the MAGL enzyme solution to wells containing the test compound or a vehicle control. Pre-incubate to allow for interaction.

-

Substrate Addition: Initiate the enzymatic reaction by adding the MAGL substrate to all wells.

-

Signal Detection: Measure the change in fluorescence or absorbance over time using a plate reader. The rate of the reaction is proportional to the enzyme activity.

-

Data Analysis: Calculate the percentage of MAGL inhibition for each concentration of the test compound. Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Table 3: Key Parameters for MAGL Inhibition Assay

| Parameter | Description |

| Enzyme Source | Human recombinant MAGL |

| Substrate | Fluorogenic or chromogenic MAGL substrate |

| Detection Method | Fluorescence or Absorbance |

| Key Endpoint | IC₅₀ (half-maximal inhibitory concentration) |

Safety and Handling

As with any research chemical, proper safety precautions should be taken when handling this compound and its precursors. While a specific safety data sheet (SDS) for this compound is not widely available, information for structurally related compounds provides general guidance.[17][18][19]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Work in a well-ventilated area, preferably a fume hood, especially when handling volatile solvents or powdered reagents.

-

Handling: Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound (CAS No. 1262006-62-1) is an intriguing molecule with demonstrated potential as a monoacylglycerol lipase inhibitor. Its synthesis is accessible through established synthetic methodologies like the Suzuki-Miyaura coupling. This technical guide provides a foundational framework for researchers to further explore the synthesis, characterization, and biological activity of this compound, paving the way for potential therapeutic applications. Further research is warranted to fully elucidate its pharmacological profile and therapeutic utility.

References

- Assay Genie. Monoacylglycerol Lipase Inhibitor Screening Kit (Fluorometric).

- ChemicalBook.

- Cayman Chemical. Monoacylglycerol Lipase Inhibitor Screening Assay Kit.

- Granchi, C., et al. (2016). Discovery of 1-benzoylpiperidine derivatives as selective MAGL inhibitors. Journal of Medicinal Chemistry.

- Supporting Information for a relevant organic chemistry journal article.

- PubChem. 4-Methyl-3-(trifluoromethyl)benzoic acid.

- Labclinics Shop. Monoacylglycerol Lipase Inhibitor Screening Assay Kit.

- Sigma-Aldrich.

- Expert Opinion on Therapeutic Patents. An updated patent review of monoacylglycerol lipase (MAGL) inhibitors (2018-present).

- ResearchGate. An updated patent review of monoacylglycerol lipase (MAGL) inhibitors (2018-present).

- MDPI. Discovery of Monoacylglycerol Lipase (MAGL) Inhibitors Based on a Pharmacophore-Guided Virtual Screening Study.

- PubMed. Discovery of reversible monoacylglycerol lipase (MAGL) inhibitors based on an ortho-hydroxyanilide scaffold.

- Sigma-Aldrich.

- Fisher Scientific.

- PubMed Central.

- ResearchGate. Monoacylglycerol lipase (MAGL) inhibitors based on a diphenylsulfide-benzoylpiperidine scaffold.

- Australia Pacific LNG. 4-(Trifluoromethyl)

- ResearchGate. A patent review of Monoacylglycerol Lipase (MAGL) inhibitors (2013-2017).

- PubChem. 4-(Trifluoromethyl)benzoic acid.

- ChemicalBook. 4-Methoxybenzoic acid(100-09-4) 13C NMR spectrum.

- The Royal Society of Chemistry. VI. 1H and 13C NMR Spectra.

- Benchchem. Application Note: High-Yield Synthesis of 4-Cyano-4'-(trifluoromethyl)biphenyl via Suzuki Coupling.

- ACG Publications. Synthesis, molecular docking, and in vitro evaluation of 2,4-dichlorobenzylamide derivatives as soluble epoxide hydrolase (sEH) inhibitors.

- ChemicalBook. 4-Methoxybenzoic acid CAS#: 100-09-4.

- PubChem. 4-Hydroxy-3-methylbenzoic acid.

- Google Patents. US20240018120A1 - Magl inhibitors.

- Google Patents. WO2024168426A1 - Small molecules as monoacylglycerol lipase (magl) inhibitors, compositions and use thereof.

- ResearchGate. Discovery of Monoacylglycerol Lipase (MAGL) Inhibitors Based on a Pharmacophore-Guided Virtual Screening Study.

- PubMed Central. Monoacylglycerol lipase inhibitors: modulators for lipid metabolism in cancer malignancy, neurological and metabolic disorders.

- PubMed.

- TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction.

- ChemicalBook. 4-(Trifluoromethyl)benzoic acid | 455-24-3.

- PubMed Central.

- MDPI. Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues.

- FLORE. Discovery of 1,5-Diphenylpyrazole-3-Carboxamide Derivatives as Potent, Reversible, and Selective Monoacylglycerol Lipase (MAGL).

- Benchchem. Comparative Guide to the Synthesis of 4-Methoxybiphenyl via Suzuki-Miyaura Coupling.

- Sigma-Aldrich. 4-Methoxybenzoic acid ReagentPlus®, 99% p-Anisic acid.

Sources

- 1. Discovering monoacylglycerol lipase inhibitors by a combination of fluorogenic substrate assay and activity-based protein profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. rsc.org [rsc.org]

- 4. 4-Methoxybenzoic acid(100-09-4) 13C NMR spectrum [chemicalbook.com]

- 5. 4-Hydroxy-3-methylbenzoic acid | C8H8O3 | CID 68138 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. US20240018120A1 - Magl inhibitors - Google Patents [patents.google.com]

- 7. WO2024168426A1 - Small molecules as monoacylglycerol lipase (magl) inhibitors, compositions and use thereof - Google Patents [patents.google.com]

- 8. Monoacylglycerol lipase inhibitors: modulators for lipid metabolism in cancer malignancy, neurological and metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 9. An updated patent review of monoacylglycerol lipase (MAGL) inhibitors (2018-present) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Targeting Monoacylglycerol Lipase in Pursuit of Therapies for Neurological and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. assaygenie.com [assaygenie.com]

- 15. cdn.caymanchem.com [cdn.caymanchem.com]

- 16. shop.labclinics.com [shop.labclinics.com]

- 17. westliberty.edu [westliberty.edu]

- 18. fishersci.com [fishersci.com]

- 19. aplng.com.au [aplng.com.au]

A Comprehensive Guide to the Spectroscopic Characterization of 4-(4-Methoxy-3-trifluoromethylphenyl)-3-methylbenzoic acid

Introduction

In the landscape of modern drug discovery and materials science, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. 4-(4-Methoxy-3-trifluoromethylphenyl)-3-methylbenzoic acid is a complex biaryl scaffold, a structural motif prevalent in pharmacologically active compounds. Its functionality—comprising a carboxylic acid, a methyl group, a methoxy group, and a trifluoromethyl group distributed across two phenyl rings—presents a rich case for spectroscopic analysis. The precise arrangement of these substituents dictates the molecule's three-dimensional conformation, electronic properties, and, consequently, its biological activity and material characteristics.

This technical guide provides an in-depth, expert-level walkthrough of the spectroscopic characterization of this target molecule. We move beyond a simple recitation of data, focusing instead on the causality behind the expected spectroscopic signals. This document is designed for researchers, scientists, and drug development professionals, offering field-proven insights into acquiring, interpreting, and validating the structure of complex organic molecules using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule in solution.[1] By probing the magnetic properties of atomic nuclei—primarily ¹H and ¹³C—it provides precise information about the chemical environment, connectivity, and relative number of atoms in a molecule.[2][3]

Predicted ¹H NMR Spectral Data

The proton NMR spectrum allows for the identification and count of chemically non-equivalent hydrogen environments.[4] For this compound, we anticipate a complex but interpretable spectrum. The electron-donating (methoxy, methyl) and electron-withdrawing (trifluoromethyl, carboxylic acid) groups create distinct electronic environments, leading to a predictable dispersion of signals.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale for Chemical Shift and Multiplicity |

|---|---|---|---|---|

| ~11.0 - 12.0 | Singlet, broad | 1H | -COOH | The acidic proton of the carboxylic acid is highly deshielded and typically appears as a broad singlet far downfield. Its chemical shift is concentration-dependent. |

| ~8.05 | Singlet | 1H | H-2 | This proton is ortho to the electron-withdrawing carboxylic acid group, leading to significant deshielding. It is a singlet due to a lack of adjacent protons. |

| ~7.88 | Doublet | 1H | H-6 | Positioned ortho to the -COOH group, this proton is deshielded. It appears as a doublet due to coupling with H-5. |

| ~7.65 | Doublet of Doublets | 1H | H-6' | This proton is ortho to the electron-withdrawing CF₃ group and is further split by H-2' and H-5', resulting in a complex multiplet, likely a doublet of doublets. |

| ~7.59 | Doublet | 1H | H-2' | Located ortho to the biaryl linkage and meta to the CF₃ group, this proton is deshielded. It appears as a doublet due to coupling with H-6'. |

| ~7.40 | Doublet | 1H | H-5 | Situated between the methyl group and the biaryl linkage, its chemical shift is moderately downfield. It appears as a doublet from coupling to H-6. |

| ~7.10 | Doublet | 1H | H-5' | This proton is ortho to the electron-donating methoxy group, which shields it, shifting it upfield. It appears as a doublet due to coupling with H-6'. |

| ~3.95 | Singlet | 3H | -OCH₃ | The protons of the methoxy group are in a shielded environment and appear as a sharp singlet as there are no adjacent protons to couple with. |

| ~2.45 | Singlet | 3H | -CH₃ | The protons of the methyl group on the benzoic acid ring are shielded and appear as a characteristic singlet. |

Predicted ¹³C NMR Spectral Data

Carbon NMR is essential for determining the number of non-equivalent carbon atoms and provides insight into their hybridization and electronic environment.[3]

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

|---|---|---|

| ~171.5 | -COOH | The carbonyl carbon of the carboxylic acid is highly deshielded and appears significantly downfield. |

| ~158.0 | C-4' | This carbon is directly attached to the strongly electron-donating methoxy group, causing a significant downfield shift. |

| ~142.1 | C-4 | The quaternary carbon of the biaryl linkage is deshielded. |

| ~139.5 | C-3 | The carbon bearing the methyl group. |

| ~134.0 | C-1' | The quaternary carbon of the biaryl linkage on the second ring. |

| ~132.5 | C-6 | Aromatic CH carbon. |

| ~131.0 | C-2 | Aromatic CH carbon ortho to the carboxylic acid. |

| ~129.0 | C-1 | The quaternary carbon bearing the carboxylic acid. |

| ~127.5 (q) | C-3' | The carbon attached to the CF₃ group will be split into a quartet due to C-F coupling. |

| ~125.0 | C-6' | Aromatic CH carbon. |

| ~122.0 (q) | -CF₃ | The trifluoromethyl carbon itself will appear as a strong quartet due to one-bond C-F coupling. |

| ~118.0 | C-2' | Aromatic CH carbon. |

| ~112.0 | C-5' | The carbon ortho to the methoxy group is significantly shielded. |

| ~56.0 | -OCH₃ | The carbon of the methoxy group. |

| ~21.0 | -CH₃ | The carbon of the methyl group. |

Experimental Protocol for NMR Data Acquisition

A self-validating protocol ensures reproducibility and accuracy.

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the solid this compound.

-

Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube. The choice of solvent is critical; CDCl₃ is suitable for many organic compounds but the acidic proton may exchange with residual water. DMSO-d₆ can be used if solubility is an issue and to clearly observe the carboxylic acid proton.

-

Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is defined as 0.00 ppm and serves as a reference point.[4]

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (typically 25 °C).

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve maximum homogeneity, resulting in sharp, symmetrical peaks.

-

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard pulse sequence. A spectral width of ~16 ppm is appropriate. Ensure a sufficient number of scans (e.g., 16-64) are averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence to ensure each unique carbon appears as a singlet. A wider spectral width (~220 ppm) is necessary. Due to the lower natural abundance of ¹³C, a significantly higher number of scans (e.g., 1024 or more) is required.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.[5]

-

Caption: NMR data acquisition and interpretation workflow.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

Predicted IR Spectral Data

The IR spectrum will provide a "molecular fingerprint" and confirm the presence of the key functional groups.

Table 3: Predicted IR Absorption Bands

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |

|---|---|---|---|

| 3300 - 2500 (very broad) | O-H stretch | Carboxylic Acid | The O-H bond of a carboxylic acid is involved in strong hydrogen bonding, resulting in a very broad and characteristic absorption band. |

| ~3050 | C-H stretch | Aromatic | C-H stretching vibrations from the sp² hybridized carbons of the phenyl rings. |

| ~2950 | C-H stretch | Aliphatic (-CH₃, -OCH₃) | C-H stretching vibrations from the sp³ hybridized carbons of the methyl and methoxy groups.[6] |

| ~1710 (strong, sharp) | C=O stretch | Carboxylic Acid | The carbonyl group of a carboxylic acid gives rise to a strong, sharp absorption in this region. Its position can be influenced by conjugation and hydrogen bonding.[7] |

| 1600, 1480 | C=C stretch | Aromatic Ring | These absorptions are characteristic of carbon-carbon double bond stretching within the aromatic rings. |

| ~1250 (strong) | C-O stretch | Aryl Ether & Carboxylic Acid | This region will contain strong C-O stretching bands. The aryl ether C-O stretch is typically strong and prominent here. |

| 1300 - 1100 (strong) | C-F stretch | Trifluoromethyl (-CF₃) | C-F bonds produce very strong and intense absorption bands in the fingerprint region. |

Experimental Protocol for IR Data Acquisition (ATR)

Attenuated Total Reflectance (ATR) is a common, modern technique that requires minimal sample preparation.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal. This will be automatically subtracted from the sample spectrum.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.

-

Scan: Initiate the scan. The instrument will co-add multiple scans (e.g., 16-32) to generate the final spectrum with a good signal-to-noise ratio over a typical range of 4000-600 cm⁻¹.

-

Cleaning: After analysis, clean the crystal thoroughly with an appropriate solvent (e.g., isopropanol) and a soft tissue.

Caption: Correlation of functional groups to IR spectral regions.

Mass Spectrometry (MS): Determining Molecular Weight and Formula

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[8] It provides the exact molecular weight of a compound, which is crucial for determining its molecular formula. Furthermore, the fragmentation pattern offers valuable structural information, akin to assembling a puzzle.[9][10]

Predicted Mass Spectrum (Electron Ionization)

Electron Ionization (EI) is a hard ionization technique that causes extensive fragmentation, providing a detailed fingerprint of the molecule.

-

Molecular Formula: C₁₇H₁₃F₃O₃

-

Exact Mass: 322.0817

-

Molecular Weight: 322.28

Table 4: Predicted Key Fragments in EI-MS

| Predicted m/z | Ion Structure/Fragment Lost | Rationale for Fragmentation |

|---|---|---|

| 322 | [M]⁺˙ (Molecular Ion) | The parent molecule with one electron removed. Its presence confirms the molecular weight.[11] |

| 305 | [M - OH]⁺ | Loss of a hydroxyl radical from the carboxylic acid group is a common fragmentation pathway for benzoic acids. |

| 277 | [M - COOH]⁺ | Loss of the entire carboxylic acid group via cleavage of the C-C bond, resulting in a stable biaryl cation. |

| 294 | [M - CO]⁺ | Loss of carbon monoxide from the [M - OH]⁺ fragment. |

| 198 | [C₈H₆F₃O]⁺ | Cleavage of the central biaryl C-C bond, with the charge retained on the trifluoromethyl-methoxy-phenyl fragment. |

| 121 | [C₈H₉O]⁺ | Cleavage of the central biaryl C-C bond, with the charge retained on the methyl-carboxy-phenyl fragment (or a related rearrangement). |

Experimental Protocol for Mass Spectrometry Data Acquisition

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for a solid or after passing through a gas chromatograph (GC-MS).

-

Ionization: In the ion source, the sample is bombarded with high-energy electrons (typically 70 eV for EI), causing ionization and fragmentation.[11]

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: An electron multiplier detects the ions, and the signal is processed to generate a mass spectrum, which plots relative intensity versus m/z.

-

High-Resolution MS (HRMS): For unambiguous molecular formula determination, HRMS is essential. Techniques like ESI-TOF (Electrospray Ionization Time-of-Flight) can provide mass accuracy to within a few parts per million (ppm), allowing for the confident assignment of the elemental composition.

Caption: Predicted major fragmentation pathways in EI-MS.

Conclusion

The structural characterization of this compound requires a multi-faceted spectroscopic approach. ¹H and ¹³C NMR spectroscopy serve to define the carbon-hydrogen framework and atom connectivity. Infrared spectroscopy provides rapid confirmation of essential functional groups, such as the carboxylic acid and trifluoromethyl moieties. Finally, mass spectrometry confirms the molecular weight and, through high-resolution analysis, the molecular formula, while its fragmentation pattern offers corroborating structural evidence. By integrating the data from these three orthogonal techniques, researchers can achieve an unambiguous and confident elucidation of the molecular structure, a critical step in advancing any chemical research or development program.

References

-

Fragmentation (mass spectrometry) - Wikipedia . Wikipedia. Available at: [Link]

-

How to Interpret NMR Spectroscopy Results: A Beginner's Guide . AZoOptics. (2025). Available at: [Link]

-

Mass Spectrometry Fragmentation Patterns . Science Ready. Available at: [Link]

-

Interpreting | OpenOChem Learn . OpenOChem Learn. Available at: [Link]

-

A Step-By-Step Guide to 1D and 2D NMR Interpretation . Emery Pharma. (2018). Available at: [Link]

-

Fragmentation Patterns in Mass Spectrometry . Chemistry LibreTexts. (2020). Available at: [Link]

-

Mass spectra - fragmentation patterns . Chemguide. Available at: [Link]

-

Fragmentation Pattern of Mass Spectrometry . Slideshare. Available at: [Link]

-

Speciation of Substituted Benzoic Acids in Solution: Evaluation of Spectroscopic and Computational Methods for the Identification of Associates and Their Role in Crystallization . UCL Discovery. (2021). Available at: [Link]

-

Infrared Spectra of Some Common Functional Groups . OpenStax. (2023). Available at: [Link]

-

The Basics of Interpreting a Proton (¹H) NMR Spectrum . ACD/Labs. (2021). Available at: [Link]

-

Speciation of Substituted Benzoic Acids in Solution: Evaluation of Spectroscopic and Computational Methods for the Identification of Associates and Their Role in Crystallization . ACS Publications. (2021). Available at: [Link]

-

NMR - Interpretation . Chemistry LibreTexts. (2023). Available at: [Link]

-

Infrared Spectra of Some Common Functional Groups . Chemistry LibreTexts. (2025). Available at: [Link]

-

Infrared Spectra of Some Common Functional Groups . NC State University Libraries. Available at: [Link]

-

Speciation of Substituted Benzoic Acids in Solution: Evaluation of Spectroscopic and Computational Methods for the Identification of Associates and Their Role in Crystallization . ACS Publications. (2021). Available at: [Link]

-

ULTRAVIOLET ABSORPTION SPECTRA OF SUBSTITUTED BENZOIC ACIDS AND PHENYL BENZOATES . Canadian Science Publishing. Available at: [Link]

-

Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization . UCL Discovery. Available at: [Link]

-

Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra . Master Organic Chemistry. (2016). Available at: [Link]

-

INFRARED SPECTROSCOPY (IR) . University of Colorado Boulder. Available at: [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Interpreting | OpenOChem Learn [learn.openochem.org]

- 3. emerypharma.com [emerypharma.com]

- 4. azooptics.com [azooptics.com]

- 5. acdlabs.com [acdlabs.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. scienceready.com.au [scienceready.com.au]

- 9. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chemguide.co.uk [chemguide.co.uk]

Solubility Characterization of 4-(4-Methoxy-3-trifluoromethylphenyl)-3-methylbenzoic acid: A Pre-formulation Framework

An In-depth Technical Guide for Drug Development Professionals

Abstract

The transition of a new chemical entity (NCE) from discovery to a viable drug product is contingent on a thorough understanding of its physicochemical properties. Among these, aqueous solubility is arguably one of the most critical parameters, directly influencing bioavailability, formulation strategies, and overall therapeutic efficacy.[1][2] This guide provides a comprehensive framework for characterizing the solubility of 4-(4-Methoxy-3-trifluoromethylphenyl)-3-methylbenzoic acid, a representative NCE with structural motifs common in modern drug discovery. As specific experimental data for this compound is not widely published, this document serves as a detailed technical manual, outlining the foundational principles, authoritative experimental protocols, and data interpretation strategies required for its complete solubility assessment. We will delve into the causal relationships between molecular structure, solution chemistry, and solubility, providing the in-depth insights necessary for researchers, scientists, and drug development professionals to navigate the challenges of pre-formulation.[3]

The Imperative of Solubility in Drug Development

A drug must be in solution to be absorbed and exert its pharmacological effect.[4] Poor aqueous solubility is a major hurdle in drug development, with over 40% of NCEs exhibiting this challenging characteristic.[5] Inadequate solubility can lead to low and erratic bioavailability, necessitating higher doses that may increase toxicity and ultimately causing the failure of otherwise promising drug candidates.[5] Therefore, early and accurate solubility assessment during pre-formulation is not merely a data-gathering exercise; it is a foundational step that dictates the entire development trajectory, from excipient selection to the final dosage form design.[1][6]

This guide will focus on two essential types of solubility measurements:

-

Kinetic Solubility: A high-throughput screening method used in early discovery to quickly assess structure-solubility relationships.[7][8]

-

Equilibrium (Thermodynamic) Solubility: The "gold standard" measurement providing the true solubility of the most stable crystalline form of the compound at equilibrium, crucial for formulation development.[9][10]

Foundational Physicochemical Properties

The solubility of this compound is governed by its inherent chemical structure. Understanding these properties is key to predicting and interpreting its behavior in different solvent systems.

Ionization Constant (pKa)

As a benzoic acid derivative, the compound is a weak acid. Its pKa is the pH at which 50% of the molecules are in the ionized (deprotonated) state and 50% are in the non-ionized (protonated) state.[11]

-

Causality: The non-ionized form is generally less water-soluble than the ionized (salt) form.[12] Therefore, the compound's aqueous solubility is expected to be highly pH-dependent. At pH values significantly below its pKa (e.g., in the stomach), the molecule will be predominantly non-ionized and exhibit low solubility.[8] As the pH increases to values above the pKa (e.g., in the intestine), the molecule will ionize, leading to a substantial increase in solubility.[8][13] While the exact pKa must be determined experimentally, related structures like 4-methoxy-3-(trifluoromethyl)benzoic acid have a predicted pKa of approximately 4.04, suggesting our target compound will have a pKa in the acidic range.[14]

Lipophilicity (LogP and LogD)

Lipophilicity, the "oil-loving" nature of a molecule, is a key determinant of its solubility and permeability. It is commonly expressed as LogP (the partition coefficient between octanol and water for the non-ionized species).

-

Causality: The presence of a trifluoromethyl group and two phenyl rings suggests that this compound is a lipophilic molecule. A structurally related compound, 4-methyl-3-(trifluoromethyl)benzoic acid, has a calculated XLogP3-AA of 2.7, indicating a preference for lipid environments over aqueous ones.[15] This inherent lipophilicity suggests that while aqueous solubility may be low, the compound will likely be soluble in various organic solvents.[16] LogD, the distribution coefficient at a specific pH, will be high at low pH and decrease as the pH rises above the pKa and the molecule becomes ionized and more hydrophilic.[3]

Caption: Relationship between pH, pKa, and solubility for a weak acid.

Experimental Protocols for Solubility Determination

Accurate and reproducible solubility data relies on robust, well-controlled experimental protocols. The choice of method depends on the stage of drug development.

Equilibrium Solubility: The Shake-Flask Method

This method is the definitive technique for determining the thermodynamic solubility of a compound and is essential for pre-formulation studies.[9][17] It measures the concentration of a saturated solution in equilibrium with an excess of the solid drug.[10]

Protocol: Step-by-Step Equilibrium Solubility Determination

-

Preparation: Add an excess amount of solid this compound to a series of glass vials containing the desired test solvents (e.g., water, 0.1 N HCl, phosphate-buffered saline at pH 6.8 and 7.4). The excess solid is critical to ensure equilibrium is reached with the solid phase.[17]

-

Equilibration: Seal the vials and place them in a temperature-controlled shaker or rotator (e.g., at 25°C or 37°C). Agitate the samples for a defined period, typically 24 to 72 hours. This extended time is necessary for slowly dissolving, poorly soluble compounds to reach a true equilibrium state.[18][19]

-

Phase Separation: After equilibration, allow the suspensions to settle. Carefully separate the saturated supernatant from the excess solid. This is a critical step and is typically achieved by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

-

Quantification: Accurately dilute the clear, saturated filtrate with an appropriate mobile phase. Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[20]

-

Data Analysis: Calculate the solubility by comparing the measured concentration against a standard calibration curve of the compound. The presence of remaining solid in the vial after the experiment validates that a saturated solution was achieved.

Caption: Experimental workflow for the Equilibrium Shake-Flask method.

Kinetic Solubility: High-Throughput Screening

Kinetic solubility assays are rapid methods used to rank compounds in early discovery.[21] They measure the concentration at which a compound precipitates when a concentrated DMSO stock solution is rapidly diluted into an aqueous buffer (an "anti-solvent" precipitation method).[8][22]

Protocol: Step-by-Step Kinetic Solubility Determination

-

Stock Solution: Prepare a high-concentration stock solution of the compound in 100% Dimethyl Sulfoxide (DMSO), for example, at 10 mM.[22]

-

Assay Plate Preparation: In a 96-well microplate, add the aqueous buffer of interest (e.g., PBS, pH 7.4).

-

Compound Addition: Using a liquid handler, add a small aliquot of the DMSO stock solution to the buffer in the wells to achieve the desired final concentration. The final DMSO concentration should be kept low (typically ≤1%) to minimize co-solvent effects.[23]

-

Incubation: Shake the plate for a short period (e.g., 1-2 hours) at a controlled temperature.[24]

-

Detection: Determine the solubility limit. This can be done in several ways:

-

Nephelometry: Measure the light scattering caused by precipitated particles. The concentration at which scattering significantly increases above background is the solubility limit.[25][26]

-

UV Absorbance: After incubation, filter the plate to remove precipitate. Measure the UV absorbance of the filtrate and calculate the concentration using a calibration curve.[7][8]

-

Trustworthiness Note: Kinetic solubility values are often higher than equilibrium solubility.[8] This is because the rapid precipitation can form metastable or amorphous solids, leading to a supersaturated solution. While excellent for rapid screening, these values should not be used for final formulation decisions without confirmation by the equilibrium shake-flask method.[8]

Data Presentation and Interpretation

Solubility data should be presented clearly and consistently, typically in units of µg/mL and µM, across a range of physiologically and industrially relevant solvents.

Table 1: Illustrative Solubility Data for this compound

| Solvent / Medium | pH | Method | Illustrative Solubility (µg/mL) | Illustrative Solubility (µM) |

| Deionized Water | ~4.5* | Equilibrium | < 1 | < 2.7 |

| 0.1 N HCl | 1.2 | Equilibrium | < 0.5 | < 1.4 |

| Phosphate Buffer | 5.0 | Equilibrium | 15 | 40.5 |

| Phosphate Buffer (PBS) | 6.8 | Equilibrium | 150 | 405.1 |

| Phosphate Buffer (PBS) | 7.4 | Equilibrium | > 500 | > 1350 |

| PBS (pH 7.4) | 7.4 | Kinetic | > 750 | > 2025 |

| Methanol | N/A | Equilibrium | > 2000 | > 5400 |

| Ethanol | N/A | Equilibrium | > 2000 | > 5400 |

| Acetonitrile | N/A | Equilibrium | > 1000 | > 2700 |

| DMSO | N/A | Equilibrium | > 10000 | > 27000 |

*Expected pH of an unbuffered aqueous solution of the acidic compound.

Interpretation of Illustrative Data:

-

pH-Dependence: The data clearly demonstrates the classic profile of a weak acid. Solubility is extremely low in acidic conditions (0.1 N HCl) and increases dramatically as the pH rises above the compound's pKa (expected to be ~4), with significant solubility observed at intestinal pH levels (6.8 and 7.4).[8]

-

Organic Solvents: The compound shows high solubility in common organic solvents like Methanol, Ethanol, and DMSO, which is consistent with its predicted lipophilic character.[27]

-

Kinetic vs. Equilibrium: The kinetic solubility value in PBS pH 7.4 is higher than the equilibrium value, illustrating the potential for supersaturation in the kinetic assay.[8] This highlights the importance of using the appropriate method for the specific question being asked.

Conclusion and Forward Outlook

A comprehensive understanding of the solubility of this compound is a non-negotiable prerequisite for its successful development. This guide has provided the theoretical grounding and practical, step-by-step protocols necessary to generate high-quality, reliable solubility data. By employing both high-throughput kinetic assays for initial screening and the authoritative equilibrium shake-flask method for detailed characterization, researchers can build a complete solubility profile. Interpreting this data in the context of the compound's pKa and lipophilicity allows for a rational, science-driven approach to formulation. This foundational knowledge is essential for overcoming the challenges posed by poorly soluble compounds and for designing robust dosage forms that can deliver the NCE effectively to patients.

References

-

UPM Pharmaceuticals. (n.d.). Importance of Preformulation Studies In Drug Development. UPM Pharmaceuticals. [Link]

-

AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. AxisPharm. [Link]

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2020). The Importance of Solubility for New Drug Molecules. IntechOpen. [Link]

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]

-

Enamine. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. [Link]

-

BioDuro. (n.d.). ADME Solubility Assay. BioDuro. [Link]

-

Di, L., & Kerns, E. H. (2006). In vitro solubility assays in drug discovery. Current Drug Discovery Technologies, 3(4), 239-250. [Link]

-

Pharmaguideline. (n.d.). Factors that Affect the Solubility of Drugs. Pharmaguideline. [Link]

-

Lund University. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

-

Jadhav, D. S. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. PharmaTutor. [Link]

-

Blasko, A. (2023). Best Practices For Preformulation In Drug Development. Drug Discovery Online. [Link]

-

Fakhree, M. A. A., et al. (2010). Experimental and Computational Methods Pertaining to Drug Solubility. ResearchGate. [Link]

-

Slideshare. (n.d.). solubility experimental methods.pptx. Slideshare. [Link]

-

Gajjar, A. (2018). Drug Solubility: Importance and Enhancement Techniques. ResearchGate. [Link]

-

Xiong, J., et al. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 54(16), 1349-1354. [Link]

-

Rondinone, M. (2025). Preformulation Study Part 2: Solubility, Stability & Key Parameters in Drug Development. Rondinone. [Link]

-

Ascendia Pharmaceutical Solutions. (2021). 4 Factors Affecting Solubility of Drugs. Ascendia Pharma. [Link]

-

JoVE. (2024). Factors Affecting Dissolution: Drug pKa, Lipophilicity and GI pH. JoVE. [Link]

-

Pharmlabs. (n.d.). Factors Influencing the Solubility of Drugs. Pharmlabs. [Link]

-

Drug Delivery Leader. (2022). 4 Factors Affecting Solubility Of Drugs. Drug Delivery Leader. [Link]

-

Glanzer, S. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. GIT Laboratory Journal. [Link]

-

Baka, E., et al. (2017). Equilibrium solubility measurement of compounds with low dissolution rate by Higuchi's Facilitated Dissolution Method. A validation study. Journal of Pharmaceutical and Biomedical Analysis, 143, 191-198. [Link]

-

SOP Guide for Pharma. (2024). SOP for Formulation Development Pre-formulation Studies. SOP Guide for Pharma. [Link]

-

In-spire. (n.d.). Preformulation and Formulation Development. In-spire. [Link]

-

Slideshare. (n.d.). Pre formulation protocol. Slideshare. [Link]

-

Chinese Pharmaceutical Association. (n.d.). Influencing Factors of Equilibrium Solubility Measurement of Low-solubility Drugs. Chinese Pharmaceutical Association. [Link]

-

BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. BMG LABTECH. [Link]

-

Pharma Focus Europe. (n.d.). Pre-Formulation Studies and Analytical Techniques. Pharma Focus Europe. [Link]

-

Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution. [Link]

-

Baka, E., et al. (2017). Equilibrium solubility measurement of compounds with low dissolution rate by Higuchi's Facilitated Dissolution Method. A validation study. ResearchGate. [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Methyl-3-(trifluoromethyl)benzoic acid. PubChem. [Link]

-

National Center for Biotechnology Information. (n.d.). 3-(4-Fluoro-3-methoxyphenyl)-2-methylbenzoic acid. PubChem. [Link]

Sources

- 1. upm-inc.com [upm-inc.com]

- 2. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 3. Best Practices For Preformulation In Drug Development [drugdiscoveryonline.com]

- 4. researchgate.net [researchgate.net]

- 5. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bspublications.net [bspublications.net]

- 7. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pharmatutor.org [pharmatutor.org]

- 9. researchgate.net [researchgate.net]

- 10. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 11. ascendiacdmo.com [ascendiacdmo.com]

- 12. Factors that Affect the Solubility of Drugs | Pharmaguideline [pharmaguideline.com]

- 13. jove.com [jove.com]

- 14. 4-METHOXY-3-(TRIFLUOROMETHYL)BENZOIC ACID CAS#: 213598-09-5 [m.chemicalbook.com]

- 15. 4-Methyl-3-(trifluoromethyl)benzoic acid | C9H7F3O2 | CID 2775592 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. Factors Influencing the Solubility of Drugs | Pharmlabs [pharmlabs.unc.edu]

- 17. lup.lub.lu.se [lup.lub.lu.se]

- 18. Equilibrium solubility measurement of compounds with low dissolution rate by Higuchi's Facilitated Dissolution Method. A validation study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 21. enamine.net [enamine.net]

- 22. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 23. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 24. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 25. bmglabtech.com [bmglabtech.com]

- 26. rheolution.com [rheolution.com]

- 27. pdf.benchchem.com [pdf.benchchem.com]

Potential biological activity of 4-(4-Methoxy-3-trifluoromethylphenyl)-3-methylbenzoic acid

An In-depth Technical Guide to the Potential Biological Activity of 4-(4-Methoxy-3-trifluoromethylphenyl)-3-methylbenzoic acid

A Prospective Analysis for Drug Discovery Professionals

Abstract

This technical guide provides a comprehensive analysis of the potential biological activities of the novel compound, this compound. In the absence of direct empirical data, this document leverages a structure-activity relationship (SAR) approach, drawing insights from structurally analogous compounds to hypothesize potential pharmacological targets and therapeutic applications. We delve into predictive physicochemical properties, potential mechanisms of action, and lay out a detailed roadmap for experimental validation. This guide is intended for researchers, scientists, and drug development professionals seeking to explore new chemical entities for therapeutic intervention.

Introduction and Rationale

The quest for novel therapeutic agents is a cornerstone of modern medicine. The compound this compound presents a unique chemical architecture, combining several moieties of known pharmacological relevance. It is a biphenyl derivative, a scaffold present in numerous approved drugs. One phenyl ring is substituted with a benzoic acid and a methyl group, while the other contains a methoxy and a trifluoromethyl group. The trifluoromethyl (CF3) group is a bioisostere for a methyl group but with significantly different electronic properties, often enhancing metabolic stability and receptor binding affinity. The methoxy and methyl groups can influence lipophilicity and steric interactions, while the benzoic acid moiety provides a handle for salt formation and potential interactions with biological targets.

Given these structural features, we hypothesize that this compound may possess activities in areas such as inflammation, oncology, or infectious diseases. This guide will explore these possibilities in detail, providing a scientifically grounded framework for its investigation.

Predicted Physicochemical Properties

A molecule's biological activity is intrinsically linked to its physicochemical properties. While experimental data for the title compound is not available, we can predict key parameters based on its structure and data from similar compounds.

| Property | Predicted Value/Range | Rationale and Significance |

| Molecular Weight | ~326.28 g/mol | Falls within the range of orally bioavailable drugs (Lipinski's Rule of Five). |

| LogP (Lipophilicity) | 3.5 - 4.5 | Indicates moderate lipophilicity, suggesting good membrane permeability but potentially requiring formulation strategies to ensure solubility.[1] |

| pKa (Acidity) | 4.0 - 5.0 | The benzoic acid moiety will be ionized at physiological pH, which can influence solubility and interactions with targets. |

| Solubility | Low in water, moderate in organic solvents | Typical for biphenyl carboxylic acids. Formulation may be necessary for in vivo studies.[1] |

Potential Biological Activities and Mechanistic Hypotheses

Based on the structural motifs within this compound, we can postulate several potential biological activities.

Anti-inflammatory Activity

Many non-steroidal anti-inflammatory drugs (NSAIDs) are acidic, aromatic compounds, often with a biphenyl or related scaffold. The benzoic acid moiety of the title compound is a key feature shared with this class of drugs.

-

Hypothesized Mechanism: Inhibition of cyclooxygenase (COX) enzymes, COX-1 and/or COX-2. The biphenyl core could fit into the hydrophobic channel of the COX active site, and the carboxylic acid could interact with key residues like Arg120.

Anticancer Activity

Substituted benzoic acid derivatives have been explored as anticancer agents. For instance, curcumin derivatives like 4-hydroxy-3-methoxybenzoic acid methyl ester have been shown to target cell survival pathways.[2]

-

Hypothesized Mechanism: The compound could potentially modulate signaling pathways critical for cancer cell proliferation and survival, such as the Akt/NFκB pathway.[2] The trifluoromethyl group could enhance the compound's ability to interact with specific protein targets.

Antimicrobial Activity

There is precedent for trifluoromethylphenyl derivatives possessing potent antibacterial properties. For example, derivatives of 4-4-(anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid are effective against Gram-positive bacteria.[3][4]

-